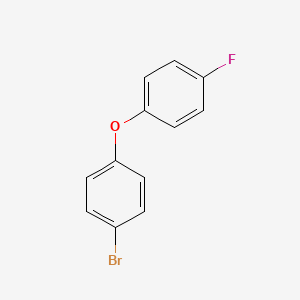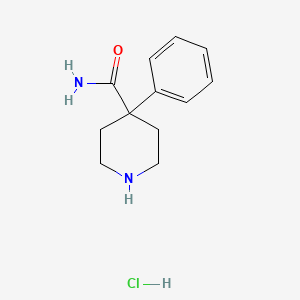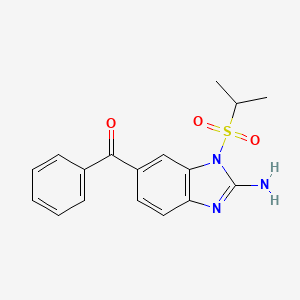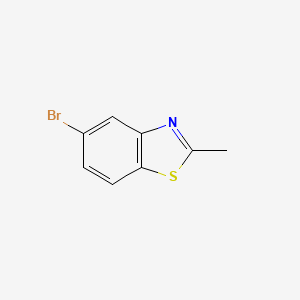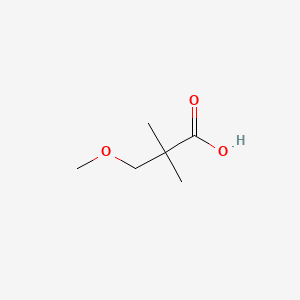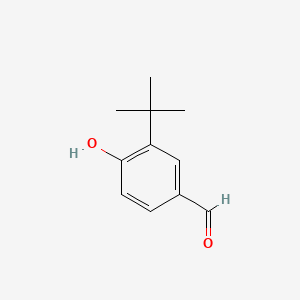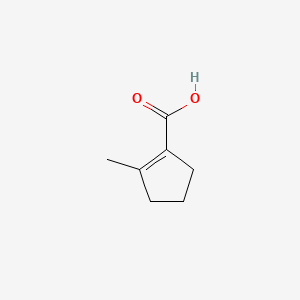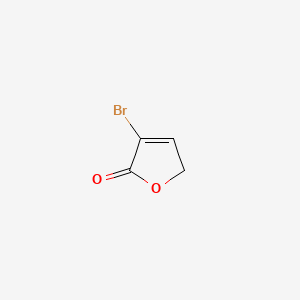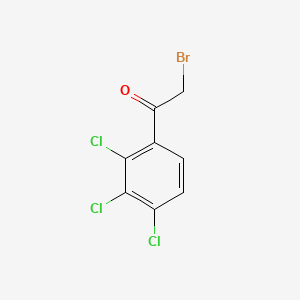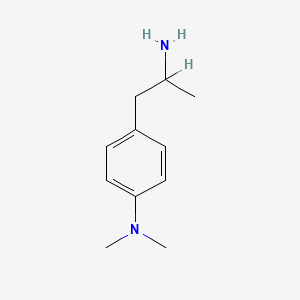
4-(2-aminopropyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-aminopropyl)-N,N-dimethylaniline” is a derivative of amphetamines . It is intended mainly as local eye drops for diagnostic purposes . It is an indirect sympathomimetic agent which causes dilation of the eye pupil before a diagnostic test .
Synthesis Analysis
A series of 1-(2-aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones were synthesized by three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .
Chemical Reactions Analysis
The compound can react with hydrazine, p-phenetidine, and acetic anhydride . It is also known to exhibit pronounced anti-inflammatory and analgesic activity .
Scientific Research Applications
Metabolism and Carcinogenic Properties
- 4-(2-Aminopropyl)-N,N-dimethylaniline, a simple aromatic amine, has been studied for its metabolism in rats and its potential carcinogenic properties. For instance, Morris et al. (1957) found an increased incidence of pituitary gland tumors in rats fed with this amine, highlighting its potential as a carcinogen (Boyland & Sims, 1959).
Photochemical Reactions
- The compound undergoes interesting photochemical reactions, such as irradiation in methanol leading to various products like 4-(2'-methoxypropyl)-2,6-dimethylaniline. This reaction showcases its utility in studying the behavior of aromatic amines under different conditions (Bader & Hansen, 1979).
DNA Adduct Formation
- Studies have shown that this compound can form DNA adducts, such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, indicating a profile of metabolic activation similar to other arylamine carcinogens (Gonçalves, Beland & Marques, 2001).
Frustrated Lewis Pair Behavior
- Research on N,N-dimethylaniline derivatives, including this compound, has contributed to understanding the behavior of frustrated Lewis pairs. These studies have implications in the fields of catalysis and materials science (Voss et al., 2012).
Electrochemical Reduction
- The electrochemical reduction of 4-nitroso-N,N-dimethylaniline to 4-amino-N,N-dimethylaniline has been studied, highlighting its potential in electrochemical synthesis and analysis (Polat, Aksu & Pekel, 2000).
Photoactive Azoimine Dyes
- The compound has been used in the synthesis of photoactive azoimine dyes, which are significant for their emission spectra and potential applications in photochemistry and material sciences (Yoopensuk et al., 2012).
Mechanism of Action
Target of Action
4-(2-aminopropyl)-N,N-dimethylaniline, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of responses such as attention and response to stress .
Mode of Action
This compound acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis, the dilation of the pupils . This interaction with its targets leads to changes in the eye, preparing it for diagnostic tests .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine pathway . By causing the release of norepinephrine from adrenergic nerve terminals, it affects the sympathetic nervous system, which is responsible for the body’s ‘fight or flight’ response .
Pharmacokinetics
The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the area of application .
Result of Action
The primary result of the action of this compound is mydriasis, or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2-aminopropyl)-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly those involving monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidases (MAOs), which are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine . By inhibiting MAOs, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with trace amine-associated receptors (TAARs), which are G protein-coupled receptors involved in modulating neurotransmitter release .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by increasing the release of monoamine neurotransmitters, which in turn affects gene expression and cellular metabolism . In neuronal cells, this compound can enhance synaptic plasticity and improve cognitive functions. Prolonged exposure to high concentrations may lead to neurotoxicity and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits monoamine oxidases, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of serotonin, dopamine, and norepinephrine, which enhance neurotransmission. Additionally, this compound activates trace amine-associated receptors, further modulating neurotransmitter release and influencing various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits a rapid increase in neurotransmitter levels, leading to enhanced cellular activity . Over prolonged periods, the compound may undergo degradation, reducing its efficacy. Long-term exposure to this compound has been associated with oxidative stress and potential neurotoxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and neurotransmission . At higher doses, it may induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with monoamine oxidases and other enzymes, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cytochrome P450 enzymes also affects its bioavailability and pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), facilitating its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidases and other enzymes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical effects.
Properties
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBJXQDQJZOLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388817 |
Source


|
| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57580-63-9 |
Source


|
| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
